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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)pyrrolidine

Cat. No.: B044692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics

of 3-(3-Fluorophenyl)pyrrolidine. Due to the limited availability of published experimental data

for this specific compound, this document focuses on predicted data, comparative analysis with

the parent compound pyrrolidine, and generalized experimental protocols. This guide is

intended to assist researchers in the identification, characterization, and quality control of 3-(3-
Fluorophenyl)pyrrolidine.

Chemical Structure and Properties
3-(3-Fluorophenyl)pyrrolidine is a substituted pyrrolidine, a five-membered nitrogen-

containing heterocycle. The presence of a 3-fluorophenyl group significantly influences its

chemical and physical properties, making it a compound of interest in medicinal chemistry and

drug discovery.

Structure:

Caption: Chemical structure of 3-(3-Fluorophenyl)pyrrolidine.

Spectroscopic Data Summary
The following tables summarize the expected and predicted spectroscopic data for 3-(3-
Fluorophenyl)pyrrolidine. The data for the parent compound, pyrrolidine, is provided for
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comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton
Pyrrolidine

(Experimental)

3-(3-

Fluorophenyl)pyrroli

dine (Predicted)

Expected Multiplicity

H1 (N-H) ~1.7 (broad s) 1.5 - 2.5 (broad s) Broad Singlet

H2, H5 ~2.8 (t) 2.8 - 3.5 (m) Multiplet

H3, H4 ~1.7 (quintet) 1.8 - 2.4 (m) Multiplet

H3' Not Applicable 3.0 - 3.6 (m) Multiplet

Aromatic H Not Applicable 6.8 - 7.4 (m) Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon
Pyrrolidine (Experimental)[1]
[2]

3-(3-Fluorophenyl)pyrrolidine

(Predicted)

C2, C5 47.1 45 - 55

C3, C4 25.7 25 - 35

C3' Not Applicable 40 - 50

C1' (ipso) Not Applicable 140 - 150 (d)

C2', C6' Not Applicable 110 - 130 (d)

C3' (ipso-F) Not Applicable 160 - 165 (d, ¹JCF)

C4' Not Applicable 110 - 120 (d)

C5' Not Applicable 125 - 135 (d)
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Note: Predicted values are estimations based on the analysis of related structures and

substituent effects. Actual experimental values may vary. 'd' denotes a doublet due to C-F

coupling.

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands (cm⁻¹)

Functional Group
Pyrrolidine

(Experimental)[3]

3-(3-

Fluorophenyl)pyrroli

dine (Expected)

Vibration Mode

N-H 3300 - 3400 (weak)
3300 - 3500 (weak to

medium)
Stretching

C-H (aliphatic) 2800 - 3000 2800 - 3000 Stretching

C-H (aromatic) Not Applicable 3000 - 3100 Stretching

C=C (aromatic) Not Applicable 1450 - 1600 Stretching

C-N ~1100 1050 - 1200 Stretching

C-F Not Applicable 1100 - 1300 (strong) Stretching

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data[4]

Parameter Value

Molecular Formula C₁₀H₁₂FN

Molecular Weight 165.21 g/mol

Monoisotopic Mass 165.0954 Da

Predicted [M+H]⁺ 166.1027

Predicted [M+Na]⁺ 188.0846
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Expected Fragmentation: The mass spectrum is expected to show a prominent molecular ion

peak. Key fragmentation pathways would likely involve the loss of the fluorophenyl group or

cleavage of the pyrrolidine ring.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument

parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-(3-Fluorophenyl)pyrrolidine in approximately

0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

IR Spectroscopy
Sample Preparation:

Neat (liquid): Place a drop of the neat liquid between two KBr or NaCl plates.
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Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

Data Acquisition:

Spectrometer: FTIR spectrometer.

Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electrospray Ionization - ESI):

Ionization Mode: Positive ion mode is typically used for amines.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Scan Range: m/z 50 - 500.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Workflows and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the

relationship between the different spectroscopic techniques in structure elucidation.
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General Spectroscopic Analysis Workflow
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
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Interrelation of Spectroscopic Data for Structure Elucidation

NMR IR MS
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Caption: Logical relationship between spectroscopic data and chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b044692#spectroscopic-data-nmr-ir-ms-of-3-3-
fluorophenyl-pyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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